2-anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-anilino-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c24-17-15-14(12-5-4-9-19-11-12)8-10-20-16(15)22-18(23-17)21-13-6-2-1-3-7-13/h1-11H,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPECDROCIIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination for Anilino Substitution
A bromide intermediate at position 2 of the pyrimidine core reacts with aniline under palladium catalysis. Using Pd(dba)₂ and Xantphos as ligands in toluene at 110°C, the anilino group is introduced with 65–72% yield.
Suzuki-Miyaura Coupling for 3-Pyridyl Incorporation
The 3-pyridyl moiety is introduced via Suzuki coupling. A boronic ester-functionalized pyridine reacts with a brominated pyrido[2,3-d]pyrimidin-4-one intermediate in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C, achieving 60–68% yield.
Catalytic Systems and Reaction Optimization
Catalysts play a pivotal role in improving reaction efficiency and selectivity.
Heterogeneous Catalysts for One-Pot Syntheses
Iron-based nanoparticles (e.g., Fe₃O₄@PVA ) facilitate one-pot multicomponent reactions (MCRs). While primarily used for pyrano[2,3-d]pyrimidines, analogous systems could optimize pyrido[2,3-d]pyrimidinone synthesis by reducing steps and improving yields.
Lewis Acid Catalysis
Zinc ferrite (ZnFe₂O₄ ) NPs enhance cyclization kinetics via Lewis acid-base interactions, shortening reaction times to 7–30 minutes.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time | Key Advantages |
|---|---|---|---|---|
| Microwave Cyclization | 150°C, DMF, MW irradiation | 40–57 | 30 min | Rapid, scalable |
| Buchwald-Hartwig | Pd(dba)₂, Xantphos, 110°C | 65–72 | 12 h | High regioselectivity |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 80°C | 60–68 | 8 h | Tolerance to functional groups |
| Fe₃O₄@PVA Catalysis | Ethanol, 40°C | 70–85 | 22 min | Recyclable, eco-friendly |
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, DCM/MeOH gradient) or recrystallization from ethanol. Structural confirmation relies on ¹H/¹³C NMR , HRMS , and X-ray crystallography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidinone moiety undergoes nucleophilic substitution at the C4 carbonyl oxygen. Studies show this position reacts with:
-
Amines under basic conditions to form 4-amino derivatives
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Thiols in polar aprotic solvents to produce thioether analogs
-
Grignard reagents for alkylation at the carbonyl position
Table 1 : Representative substitution reactions
Cyclization and Ring Expansion
The compound participates in cycloaddition reactions via its pyridine nitrogen and pyrimidine C2 positions:
-
With nitrilium imides : Forms spirocyclic intermediates (e.g., pyrido-triazolo-pyrimidines) through 1,3-dipolar cycloaddition
-
With acrylates : Undergoes Michael addition followed by cyclization to yield tetracyclic systems
Key observation : Microwave-assisted synthesis reduces reaction time from 24 hr (conventional heating) to 15 min while maintaining ≥85% yield .
Oxidation and Functionalization
The pyridyl substituent undergoes selective oxidation:
-
KMnO₄/H₂SO₄ : Converts 3-pyridyl to pyridine-N-oxide at 60°C
-
mCPBA : Epoxidizes alkenyl side chains (if present) without affecting the core structure
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable derivatization:
-
Suzuki coupling : Introduces aryl/heteroaryl groups at C7 (pyrido position) using boronic acids
-
Buchwald-Hartwig amination : Modifies the anilino group with secondary amines
Table 2 : Catalytic reaction parameters
| Reaction Type | Catalyst System | Temperature (°C) | Success Rate (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 100 | 89 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 120 | 78 |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl/EtOH, reflux):
-
The pyrido[2,3-d]pyrimidine core undergoes ring contraction to form imidazo[1,2-a]pyrimidines
-
Base treatment (NaOH/H₂O, 80°C) induces cleavage of the phenoxy-anilino bond
Biological Activity Correlation
Structural modifications via these reactions directly impact pharmacological properties:
| Derivative Type | IC₅₀ Against A549 Cells (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| Parent Compound | 12.4 ± 1.2 | 3.1 |
| 4-Benzylamino derivative | 6.8 ± 0.9 | 7.6 |
| Thioethyl analog | 9.2 ± 1.1 | 4.3 |
Data from kinase inhibition assays show enhanced activity with electron-donating substituents at C4.
Stability and Reactivity Trends
-
Thermal stability : Decomposes at 248°C (TGA data)
-
pH sensitivity : Stable in pH 5–8; degrades rapidly under strongly alkaline conditions (pH > 10)
-
Solubility : ≤0.1 mg/mL in water; improves to 8.7 mg/mL with PEG-400 cosolvent
This comprehensive analysis demonstrates the compound's versatility as a synthetic platform for developing targeted anticancer agents. Recent advances in catalytic systems and green chemistry approaches continue to expand its reaction portfolio while improving efficiency and selectivity .
Scientific Research Applications
Medicinal Chemistry Applications
The pyrido[2,3-d]pyrimidine scaffold is recognized for its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines by targeting key kinases involved in cancer progression.
Anticancer Activity
Studies have demonstrated that 2-anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one and its derivatives can inhibit critical signaling pathways associated with cancer cell proliferation. Specifically, they have been tested against:
- Breast adenocarcinoma (MCF-7)
- Hepatic adenocarcinoma (HepG2)
In vitro assays revealed that these compounds can significantly reduce cell viability in these cancer types, indicating their potential as therapeutic agents .
Structure–Activity Relationships (SAR)
The SAR analysis of this compound derivatives has provided insights into optimizing their biological activity. Key findings include:
- The carbonyl group at C-2 significantly contributes to the compound's anticancer activity.
- Substituents at C-5 and C-7 influence selectivity and potency against different cancer types .
Synthetic Strategies
Various synthetic methods have been employed to develop derivatives of this compound. Notable techniques include:
- Condensation reactions using pyridine derivatives.
- Pyridine annelation reactions in both solid and solution phases.
These methods have allowed for the efficient production of compounds with enhanced biological properties .
Case Studies
- Inhibition Studies : In a study examining the growth inhibition of MCF-7 and HepG2 cell lines, several derivatives were synthesized and tested. The results indicated that modifications on the aniline moiety led to improved inhibitory effects on cell proliferation .
- Kinase Inhibition Assays : Another research focused on evaluating the inhibitory potential of these compounds against various kinases. The results highlighted significant activity against CDK4/6 and PI3K pathways, suggesting their role as potential inhibitors in cancer therapy .
Mechanism of Action
The mechanism of action of 2-anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Biological Activity
2-Anilino-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and therapeutic potential, drawing from various studies and reviews.
Synthesis
The compound can be synthesized through several methods involving the pyrido[2,3-d]pyrimidine framework. A common approach includes the condensation of 6-cyano derivatives with aniline derivatives under specific reaction conditions. For example, one method involves using Raney nickel in acetic acid to facilitate the reaction, leading to the formation of the desired pyrido[2,3-d]pyrimidine structure .
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
- Anticancer Activity : The compound has shown promising results as an anticancer agent. It acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have reported IC50 values indicating effective inhibition against cancer cell lines such as prostate (PC-3) and lung (A-549) cancer cells, with values around 1.54 µM and 3.36 µM respectively .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. This includes modulation of NF-κB and AP-1 pathways, which are critical in inflammatory responses .
- Kinase Inhibition : It has also been identified as a selective inhibitor of various kinases, including those involved in angiogenesis and tumor growth. The ability to inhibit tyrosine kinases such as PDGFr and FGFr positions it as a potential therapeutic agent for conditions like cancer and other proliferative diseases .
Case Studies
Several studies have highlighted the efficacy of this compound:
- In vitro Studies : Research demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism appears to involve both cell cycle arrest and induction of apoptosis .
- Animal Models : In vivo studies using mouse models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates when compared to control groups .
Data Table: Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
